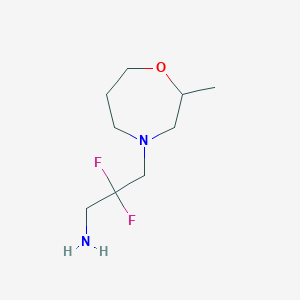
2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine is a chemical compound with the molecular formula C₉H₁₈F₂N₂O. This compound is characterized by the presence of a difluoromethyl group and an oxazepane ring, which contribute to its unique chemical properties. It is primarily used in research and development within various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazepane Ring: The oxazepane ring is synthesized through a cyclization reaction involving an appropriate amine and an epoxide.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using a difluoromethylating agent.
Final Assembly: The final step involves coupling the oxazepane ring with the difluoromethylated intermediate under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a difluoroketone, while reduction may produce a difluoroalkane.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group and oxazepane ring contribute to its binding affinity and specificity. The compound may modulate enzymatic activity or receptor function through these interactions, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine: Lacks the difluoromethyl group, resulting in different chemical properties.
2,2-Difluoro-3-(2-methyl-1,4-piperidin-4-yl)propan-1-amine: Contains a piperidine ring instead of an oxazepane ring.
Uniqueness
2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine is unique due to the presence of both the difluoromethyl group and the oxazepane ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C9H18F2N2O |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
2,2-difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine |
InChI |
InChI=1S/C9H18F2N2O/c1-8-5-13(3-2-4-14-8)7-9(10,11)6-12/h8H,2-7,12H2,1H3 |
InChI-Schlüssel |
OGXHEWVHCDZZPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCCO1)CC(CN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-2-chloro-1-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13173338.png)
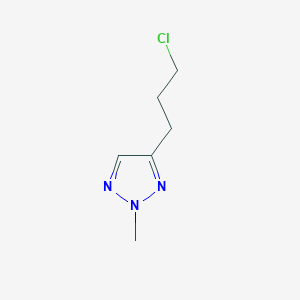


![tert-Butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B13173387.png)
![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13173393.png)
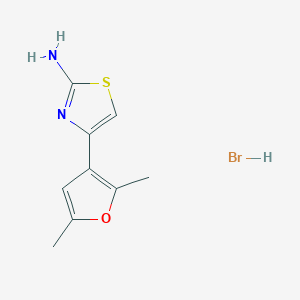
![N'-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide](/img/structure/B13173406.png)
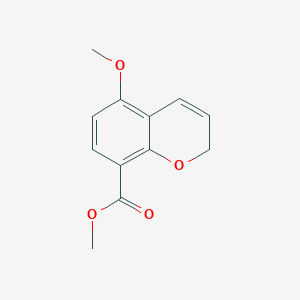
![[1-(Chloromethyl)cyclopropyl]cyclobutane](/img/structure/B13173426.png)

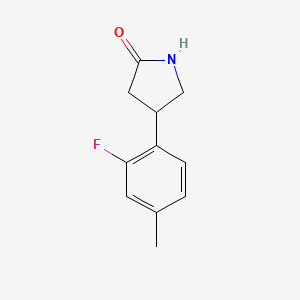
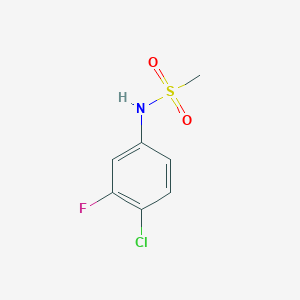
![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13173445.png)
